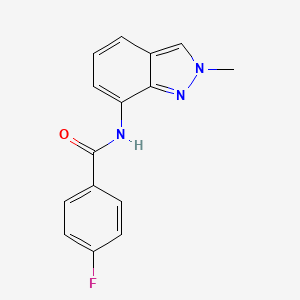

4-fluoro-N-(2-methylindazol-7-yl)benzamide

Description

4-Fluoro-N-(2-methylindazol-7-yl)benzamide is a benzamide derivative featuring a fluorine substituent at the para position of the benzoyl group and a 2-methylindazole moiety at the amide nitrogen. The compound’s structural uniqueness arises from the electronic effects of the fluorine atom and the steric/planarity influences of the methylindazole group.

Properties

IUPAC Name |

4-fluoro-N-(2-methylindazol-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c1-19-9-11-3-2-4-13(14(11)18-19)17-15(20)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMJNCNLNWAYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylindazol-7-yl)benzamide typically involves the following steps:

Formation of 2-methylindazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Amidation Reaction: The final step involves the reaction of 4-fluorobenzoic acid with 2-methylindazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylindazol-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the benzamide.

Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-methylindazol-7-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylindazol-7-yl)benzamide involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

4-Fluoro-N-(2-Hydroxy-4-Nitrophenyl)Benzamide

- Dihedral Angles : The dihedral angle between aromatic rings in this compound is 14.1° , attributed to intramolecular hydrogen bonding (N–H···O, 2.573 Å). This creates a "butterfly" molecular conformation .

- Substituent Effects: The nitro and hydroxyl groups enhance hydrogen-bonded networks, forming infinite molecular ribbons in the crystal lattice. In contrast, the 2-methylindazole group in the target compound lacks hydrogen-bond donors, likely resulting in less extensive intermolecular interactions .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

- Crystallography : Similar refinement tools (e.g., SHELXL) are used for structural determination, suggesting comparable precision in bond-length and angle calculations .

4-Fluoro-N-(4-Hydrazinecarbonylphenyl)Benzamide (4b)

- Yield: 70% (moderate compared to 80% for non-fluorinated analogue 4a) .

- Spectroscopy :

Target Compound (Hypothetical Data)

- Expected IR : C=O (~1650 cm⁻¹), aromatic C–F (~1250 cm⁻¹), and indazole N–H (~3400 cm⁻¹).

- Molecular Weight : Higher than 4b due to the indazole group (estimated m/z ~295–310).

Physicochemical and Functional Comparisons

Biological Activity

4-Fluoro-N-(2-methylindazol-7-yl)benzamide is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, including its mechanisms, case studies, and comparative analyses with similar compounds.

Structural Overview

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{11}H_{10}F N_{3}O

- Molecular Weight : 225.21 g/mol

This structure includes a fluorine atom and an indazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Histamine H3 Receptor Modulation : The compound has been investigated as a potential antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release and can influence cognitive functions and sleep-wake cycles .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation .

Anticancer Activity

In a study assessing the anticancer effects of various benzamide derivatives, this compound was shown to reduce cell viability in several cancer cell lines. The compound demonstrated an EC50 value in the low micromolar range, indicating significant potency compared to reference compounds.

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| Reference Compound A | MCF-7 | 2.5 |

| Reference Compound B | MCF-7 | 10.0 |

Antimicrobial Studies

A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results indicated that it effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds that also exhibit biological activity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| N-(3,4-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | Structure | Anticancer |

| Thioamide Derivative (3) | - | Moderate Anticancer Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.